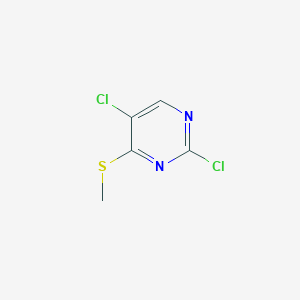

2,5-Dichloro-4-(methylthio)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to life processes, and among them, the pyrimidine nucleus holds a position of exceptional importance. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at the 1 and 3 positions. sigmaaldrich.com This structural motif is a cornerstone of biochemistry, forming the core of the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (RNA and DNA). molaid.com Beyond their natural role, pyrimidine scaffolds have garnered immense interest from organic and medicinal chemists. molaid.comchemicalbook.com

The prevalence of the pyrimidine ring in a vast number of natural products, vitamins, and antibiotics has established it as a "privileged scaffold" in drug discovery. chemicalbook.com Its unique structure allows it to interact readily with various biological targets like enzymes and receptors. molaid.comchemicalbook.com Consequently, synthetic pyrimidine derivatives have been developed that exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. sigmaaldrich.comchemicalbook.com The continuous exploration of pyrimidine chemistry is driven by the quest for new therapeutic agents to address a myriad of diseases. molaid.comchemicalbook.com

Role of Substituted Pyrimidines in Advanced Synthetic Methodologies

The utility of the pyrimidine core in chemical research extends far beyond its biological activities; it is also a remarkably versatile building block in organic synthesis. labgle.com The electronic nature of the pyrimidine ring, characterized by its electron deficiency due to the two electronegative nitrogen atoms, dictates its reactivity. This feature makes the ring susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens.

Substituted pyrimidines, especially those bearing multiple halogen atoms, serve as key intermediates for the construction of complex, densely functionalized molecules. acs.org The differential reactivity of substituents at various positions on the ring (C2, C4, C5, and C6) allows for controlled, regioselective modifications. researchgate.net Advanced synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are commonly employed to elaborate the pyrimidine scaffold. researchgate.netresearchgate.net The ability to sequentially introduce different functional groups with high precision makes substituted pyrimidines invaluable platforms for generating libraries of novel compounds for screening in drug discovery and materials science. chemat.com.pl

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNQTSPPLQWYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245830-98-1 | |

| Record name | 2,5-dichloro-4-(methylsulfanyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Compound: 2,5 Dichloro 4 Methylthio Pyrimidine

Chemical Structure and Properties

2,5-Dichloro-4-(methylthio)pyrimidine is a polysubstituted pyrimidine (B1678525) featuring two chlorine atoms at the C2 and C5 positions and a methylthio (-SCH3) group at the C4 position. While this compound is available commercially for research purposes, detailed experimental data on its physical properties are not extensively documented in peer-reviewed literature. chemicalbook.comresearchgate.net The fundamental chemical properties are summarized below. For comparative context, the properties of the well-documented isomer, 4,6-Dichloro-2-(methylthio)pyrimidine, are also provided.

| Property | This compound | 4,6-Dichloro-2-(methylthio)pyrimidine (Isomer) |

| CAS Number | 1245830-98-1 chemicalbook.com | 6299-25-8 sigmaaldrich.com |

| Molecular Formula | C₅H₄Cl₂N₂S molaid.com | C₅H₄Cl₂N₂S sigmaaldrich.com |

| Molecular Weight | 195.07 g/mol molaid.com | 195.07 g/mol google.com |

| IUPAC Name | This compound | 4,6-dichloro-2-(methylthio)pyrimidine |

| Melting Point | Data not available | 38-42 °C google.com |

| Boiling Point | Data not available | 135-136 °C (at 14 mmHg) google.com |

Synthesis of this compound

A hypothetical route could begin with a precursor such as 2-(methylthio)-pyrimidine-4,5-diol. Treatment of this dihydroxy pyrimidine with a strong chlorinating agent like excess phosphorus oxychloride, potentially with a catalytic amount of a tertiary amine like N,N-dimethylaniline, would be expected to convert both hydroxyl groups into chloro groups, yielding the target compound. This type of reaction is a standard method for producing chloropyrimidines from their corresponding pyrimidone or hydroxylated analogues.

Reactivity and Chemical Transformations

The chemical behavior of this compound is governed by the interplay of its three functional groups on the electron-deficient pyrimidine core. While specific reactivity studies on this molecule are scarce, its transformations can be predicted based on the well-established chemistry of related compounds.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles. The general order of reactivity for halogens on a pyrimidine ring is C4/C6 > C2 >> C5. researchgate.net Therefore, the chlorine atom at the C4 position is expected to be the most reactive site for SNAr, followed by the C2 chlorine. The C5 chlorine is anticipated to be significantly less reactive. This differential reactivity allows for selective, stepwise functionalization. For instance, reaction with one equivalent of an amine under mild conditions would likely lead to substitution at the C4 position.

Oxidation of the Methylthio Group: The sulfur atom of the methylthio group is in a low oxidation state and can be readily oxidized to form a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. chemat.com.pl This transformation has significant synthetic implications, as the methylsulfonyl group is an excellent leaving group in SNAr reactions, often displaying higher reactivity than a chloro group. Oxidizing the thioether would thus provide an alternative pathway for introducing a nucleophile at the C4 position, which could be exploited for further diversification of the scaffold.

Applications in Organic Synthesis

This compound is best described as a versatile synthetic intermediate. Its value lies in the potential for sequential and regioselective elaboration of the pyrimidine core. The distinct reactivity of its functional groups—the C4-chloro, the C2-chloro, the C5-chloro, and the oxidizable thioether—provides multiple handles for constructing more complex molecules.

This compound can serve as a starting point for the synthesis of trisubstituted pyrimidine derivatives. A synthetic strategy could involve:

Selective substitution of the C4-chloro group via SNAr.

Substitution of the C2-chloro group under more forcing conditions.

Oxidation of the methylthio group to a sulfone, followed by its displacement with another nucleophile.

Potential late-stage functionalization of the less reactive C5-chloro position, possibly through metal-catalyzed cross-coupling reactions.

This step-wise approach enables the creation of a diverse array of pyrimidine structures from a single starting material, making it a valuable tool for generating compound libraries for medicinal chemistry research and materials science applications.

Synthetic Pathways to this compound

The synthesis of this compound, a polysubstituted pyrimidine derivative, involves multi-step chemical processes that require careful selection of precursors and reaction conditions. The construction of this specific molecule hinges on established methodologies within heterocyclic chemistry, including the formation of the pyrimidine core, regioselective halogenation, and the introduction of the thioether group.

Reactivity and Mechanistic Investigations of 2,5 Dichloro 4 Methylthio Pyrimidine

Nucleophilic Aromatic Substitution Reactions at the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (S_NAr) is a primary reaction pathway for functionalizing the 2,5-dichloro-4-(methylthio)pyrimidine scaffold. This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comyoutube.com The stability of this intermediate is a key factor in determining the rate and regioselectivity of the substitution.

The pyrimidine ring in this compound presents three potential sites for nucleophilic attack: the C-2, C-4, and C-5 positions. The general order of reactivity for halogen displacement on a pyrimidine ring is C-4(6) > C-2 >> C-5. acs.org

C-4 Position: The chlorine atom at the C-4 position is the most activated towards nucleophilic attack. This is due to the para-relationship with the N-1 nitrogen atom and ortho- to the N-3 nitrogen, both of which provide significant resonance stabilization for the negative charge in the Meisenheimer intermediate formed upon nucleophilic addition.

C-2 Position: The C-2 position is flanked by two nitrogen atoms, which might suggest high reactivity. However, the stabilization of the intermediate is generally less effective than for the C-4 position. stackexchange.com Furthermore, repulsion between the lone pairs of the ring nitrogens and the incoming nucleophile can be more pronounced at the C-2 position. stackexchange.com

C-5 Position: The chlorine atom at the C-5 position is significantly less reactive towards S_NAr. It lacks the direct activation from the ring nitrogen atoms that the C-2 and C-4 positions benefit from. Consequently, displacement of the C-5 chlorine via S_NAr requires much harsher reaction conditions and is rarely observed when more reactive halogens are present at C-2 or C-4. acs.org

The presence of the electron-donating (by resonance) but inductively withdrawing methylthio group at C-4 complicates predictions slightly, but the primary determinant of regioselectivity remains the activation by the ring nitrogens. Therefore, nucleophilic attack is expected to occur preferentially at the C-2 position, as the C-4 position is occupied by the methylthio group and the C-5 position is least reactive. However, in related 2,4-dichloropyrimidine systems, substitution at C-4 is typically favored. acs.orgwuxiapptec.com For this compound specifically, the most labile group in an S_NAr reaction would be the C-2 chloro substituent.

The two chlorine atoms serve as effective leaving groups in S_NAr reactions. Their ability to stabilize a negative charge makes them readily displaceable after the initial nucleophilic attack.

The nature of the nucleophile plays a crucial role in the outcome of the reaction. A wide array of nucleophiles can be employed to functionalize the pyrimidine core.

Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles, leading to the formation of aminopyrimidines. acs.org In some 2,4-dichloropyrimidine systems with an electron-withdrawing group at C-5, tertiary amines have been shown to direct substitution selectively to the C-2 position. nih.govresearchgate.net

Oxygen Nucleophiles: Alkoxides, such as sodium ethoxide, readily displace the activated chlorine atoms to form alkoxy- and aryloxypyrimidines. Studies on the related 4,6-dichloro-2-(methylthio)pyrimidine show that reaction with sodium ethoxide occurs regioselectively. mdpi.com

Sulfur Nucleophiles: Thiolates are also effective nucleophiles, yielding alkylthio- or arylthiopyrimidines.

The "hard" or "soft" nature of the nucleophile can also influence regioselectivity, although this is more pronounced in systems with competing electrophilic sites. In general, for S_NAr on dichloropyrimidines, the electronic activation by the ring nitrogens is the dominant controlling factor.

The mechanism for substitution at the C-2 and C-5 positions follows the well-established S_NAr pathway.

Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon atom (C-2 or C-5), breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer complex.

Stabilization: The negative charge of this intermediate is delocalized onto the electronegative nitrogen atoms of the ring through resonance. The extent of this stabilization dictates the energy of the transition state and, consequently, the reaction rate.

Attack at C-2: The negative charge is delocalized over both N-1 and N-3, as well as the C-4 and C-6 positions.

Attack at C-5: The negative charge cannot be directly delocalized onto the ring nitrogens without passing through other ring carbons first, leading to a less stable intermediate and a higher activation energy. This explains the significantly lower reactivity of the C-5 position.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product. This step is typically fast.

Kinetics: The rate of substitution is primarily governed by the activation energy required to form the Meisenheimer complex. As discussed, the attack at C-2 is kinetically favored over C-5 due to the superior stabilization of the intermediate and the resulting lower activation energy. nih.gov Factors that increase the electrophilicity of the carbon atom or stabilize the transition state, such as solvent polarity, will increase the reaction rate. Computational methods like Density Functional Theory (DFT) are often used to calculate activation energies and rationalize observed regioselectivity in similar systems. wuxiapptec.comnih.gov

The following table summarizes the expected reactivity at each halogenated position towards nucleophilic attack.

| Position | Relative Reactivity | Rationale for Reactivity |

| C-2 | High | Activated by two adjacent nitrogen atoms, allowing for effective stabilization of the Meisenheimer complex. |

| C-5 | Very Low | Lacks direct resonance activation from ring nitrogens, leading to a high-energy, unstable intermediate. |

Electrophilic Aromatic Substitution Considerations and Limitations

The pyrimidine ring is inherently electron-deficient and is often compared to a dinitro-substituted benzene ring in terms of its reactivity towards electrophiles. Consequently, this compound is highly deactivated and generally unreactive towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions.

The strong deactivating effects of the two ring nitrogens and the two electron-withdrawing chloro substituents make the formation of the required cationic intermediate (sigma complex) energetically prohibitive under standard electrophilic conditions. Any potential electrophilic attack would require extremely harsh conditions and would likely lead to degradation of the molecule rather than selective substitution.

Cross-Coupling Reactions at Halogenated Positions

While the C-5 chlorine is inert to S_NAr, both the C-2 and C-5 chloro substituents can participate in transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds at positions that are otherwise difficult to functionalize. sigmaaldrich.com

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. acs.orgnih.gov

Stille Coupling: Reaction with organostannanes to form C-C bonds. acs.org

Negishi Coupling: Reaction with organozinc reagents, which has been successfully applied to 5-iodo-pyrimidines. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. acs.org

In palladium-catalyzed reactions, the relative reactivity of the halogenated positions often follows the order C-4(6) > C-2 > C-5, similar to S_NAr. acs.org However, the differentiation is often less pronounced than in S_NAr, and reaction conditions can be tuned to achieve selectivity. For this compound, selective cross-coupling at the more reactive C-2 position could be achieved first, followed by a second coupling at the C-5 position under more forcing conditions. This stepwise approach allows for the controlled and regioselective introduction of different substituents onto the pyrimidine core.

The table below outlines common cross-coupling reactions and their potential application to the this compound scaffold.

| Reaction Name | Reagent Type | Bond Formed |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | C-C |

| Stille | Organostannane (R-SnBu₃) | C-C |

| Negishi | Organozinc (R-ZnX) | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N |

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide.

For dichloropyrimidines, the reaction is highly regioselective. Studies on 2,4-dichloropyrimidines consistently show that the initial coupling occurs preferentially at the C4 position. nih.govmdpi.comproquest.comresearchgate.net This selectivity is attributed to the favored oxidative addition of the palladium catalyst into the C4-chlorine bond over the C2-chlorine bond. mdpi.comresearchgate.net By extension, for this compound, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity at the C4 position, leaving the C2 and C5 chloro-substituents intact for potential subsequent functionalization. A second coupling at the C2 position can often be achieved under more forcing conditions. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Product (Predicted) |

| Phenylboronic acid | Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 5-Chloro-2-phenyl-4-(methylthio)pyrimidine |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 5-Chloro-2-(4-methoxyphenyl)-4-(methylthio)pyrimidine |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | CsF | THF | 65 | 5-Chloro-4-(methylthio)-2-(thiophen-2-yl)pyrimidine |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The regioselectivity of Sonogashira couplings on dihalopyrimidines can be more variable than Suzuki couplings. While some studies on 2,4-dihalopyrimidines show little difference in reactivity between the C2 and C4 positions, others demonstrate a preference for the C4/C6 position. acs.orgrsc.org The outcome can be influenced by the specific catalyst, ligands, and reaction conditions employed. rsc.org For this compound, coupling is anticipated to occur preferentially at the more activated C4 position, yielding the corresponding 4-alkynyl-5-chloro-2-(methylthio)pyrimidine. The less reactive C5-chloro position generally does not participate unless converted to an iodide. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Product (Predicted) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine | THF | 25-50 | 5-Chloro-4-(methylthio)-2-(phenylethynyl)pyrimidine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 60 | 5-Chloro-4-(methylthio)-2-((trimethylsilyl)ethynyl)pyrimidine |

| 1-Heptyne | Pd₂(dba)₃ (2) | CuI (5) | Cs₂CO₃ | Toluene | 80 | 2-(Hept-1-yn-1-yl)-5-chloro-4-(methylthio)pyrimidine |

Stille Coupling with Organostannanes

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups.

Similar to the Suzuki coupling, the Stille reaction on 2,4-dichloropyrimidines exhibits a strong preference for substitution at the C4 position. acs.org This established regioselectivity allows for the sequential and controlled introduction of different substituents. Therefore, it is predicted that the Stille coupling of this compound with an organostannane reagent would selectively yield the C4-coupled product, leaving the C2 and C5 positions unreacted under mild conditions.

Table 3: Representative Conditions for Stille Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Product (Predicted) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ (2-5) | - | - | Toluene | 90-110 | 5-Chloro-2-phenyl-4-(methylthio)pyrimidine |

| Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 60 | 5-Chloro-4-(methylthio)-2-vinylpyrimidine |

| (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (3) | XPhos (6) | CsF | Dioxane | 100 | 5-Chloro-4-(methylthio)-2-(thiophen-2-yl)pyrimidine |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, forming a carbon-nitrogen bond. wikipedia.org This reaction has become a primary method for the synthesis of arylamines.

The regioselectivity of amination on dichloropyrimidines can be complex. While palladium-catalyzed aminations often favor the C4 position, the outcome can be highly dependent on the nucleophilicity of the amine and the reaction conditions. researchgate.net Strong, unhindered nucleophiles can sometimes react via a non-catalyzed nucleophilic aromatic substitution (SNAr) pathway, which can also show variable C4/C2 selectivity. researchgate.netwuxiapptec.comnih.gov For this compound, a palladium-catalyzed reaction with secondary aliphatic amines or anilines is expected to favor substitution at the C4 position. acs.org In some cases, using specific ligands or reaction conditions can direct the amination to the C2 position, particularly if the C4 position is sterically hindered or has been functionalized. researchgate.net

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Product (Predicted) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80-100 | 4-(5-Chloro-2-(methylthio)pyrimidin-4-yl)morpholine |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | N-(5-Chloro-2-(methylthio)pyrimidin-4-yl)aniline |

| Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | N-Benzyl-5-chloro-2-(methylthio)pyrimidin-4-amine |

Negishi and Kumada Coupling Reactions

The Negishi coupling utilizes an organozinc reagent, while the Kumada coupling employs a Grignard reagent (organomagnesium). Both are powerful palladium- or nickel-catalyzed methods for C-C bond formation.

While specific examples of Negishi and Kumada couplings on this compound are not prevalent in the literature, the reactivity can be inferred from the general patterns observed for other cross-coupling reactions of chloropyrimidines. The oxidative addition of the palladium or nickel catalyst is the key regioselectivity-determining step. As with the Suzuki and Stille reactions, the C4 position is the most electronically activated site. Therefore, both Negishi and Kumada couplings are expected to proceed selectively at the C4-chloro position, allowing for the introduction of a range of alkyl, vinyl, and aryl substituents.

Table 5: Representative Conditions for Negishi and Kumada Couplings

| Reaction Type | Coupling Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Product (Predicted) |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 5-Chloro-2-phenyl-4-(methylthio)pyrimidine |

| Negishi | Alkylzinc bromide | PdCl₂(dppf) (3) | DMF | 80 | 2-Alkyl-5-chloro-4-(methylthio)pyrimidine |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppe) (5) | THF / Ether | 25-65 | 5-Chloro-2-phenyl-4-(methylthio)pyrimidine |

Reductive Transformations of Halogen Substituents

Selective dehalogenation of polychlorinated aromatic and heteroaromatic systems is a useful synthetic transformation. This can typically be achieved through catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate).

Given the reactivity difference between the chlorine atoms on the pyrimidine ring (C4 > C2 > C5), it is plausible that selective reduction could be achieved. Catalytic hydrogenation of this compound would likely first remove the most activated chlorine atom at the C4 position. Careful control of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to achieve mono-dehalogenation and prevent over-reduction to the fully dehalogenated pyrimidine.

Transformations Involving the Methylthio Group

The methylthio (-SMe) group is a versatile functional handle that can undergo several transformations.

Oxidation: The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (B87167) (-SOCH₃) and further to a sulfone (-SO₂CH₃). This transformation significantly alters the electronic properties of the pyrimidine ring, as the sulfonyl group is a strong electron-withdrawing group and a good leaving group for nucleophilic aromatic substitution. Common oxidizing agents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nih.govnih.govorganic-chemistry.org Selective oxidation to the sulfoxide can often be achieved by using one equivalent of the oxidant at low temperatures, while the sulfone is formed using excess oxidant and/or higher temperatures. organic-chemistry.org

Nucleophilic Displacement: The methylthio group itself is generally a poor leaving group. However, upon oxidation to the methylsulfonyl (-SO₂Me) group, it becomes an excellent leaving group for SNAr reactions. researchgate.net This provides a complementary strategy to functionalize the C4 position. Treatment of the corresponding sulfone with various nucleophiles (e.g., amines, alkoxides) would lead to displacement of the methylsulfonyl group, affording 4-substituted pyrimidine derivatives. This two-step sequence (oxidation followed by substitution) allows for the introduction of nucleophiles that might be incompatible with the conditions of palladium-catalyzed coupling reactions.

Oxidation Reactions of the Thioether

The thioether group in this compound can be readily oxidized to the corresponding sulfoxide and sulfone. These oxidation reactions are crucial as they significantly alter the reactivity of the substituent at the 4-position of the pyrimidine ring. The conversion of the methylthio group to a methylsulfinyl or methylsulfonyl group transforms it from a poor leaving group into an excellent one, thereby facilitating nucleophilic substitution reactions.

Detailed research has demonstrated the effective oxidation of similar 2-(methylthio)pyrimidine systems. For instance, the oxidation of 4,6-dimethoxy-2-(methylthio)pyrimidine to its corresponding sulfone was achieved in high yield using meta-chloroperoxybenzoic acid (m-CPBA). This methodology is applicable to this compound, with the resulting 2,5-dichloro-4-(methylsulfonyl)pyrimidine being a versatile intermediate for further functionalization.

The general transformation involves the treatment of the thioether with an oxidizing agent in a suitable solvent. The reaction proceeds sequentially, first forming the sulfoxide and then, with an excess of the oxidizing agent or under more forcing conditions, the sulfone.

Table 1: Oxidation of 2-(Methylthio)pyrimidines

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 4,6-dimethoxy-2-(methylthio)pyrimidine | m-CPBA (2 equiv.) | Dichloromethane | 0 | 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | Excellent |

The data in this table is based on the oxidation of structurally similar compounds and is presented as a predictive model for the oxidation of this compound.

The mechanism of oxidation with peroxy acids like m-CPBA involves the electrophilic attack of the peroxy oxygen on the sulfur atom of the thioether. This is followed by the departure of the meta-chlorobenzoic acid leaving group. The initial oxidation yields the sulfoxide. A second oxidation step, which is generally slower due to the reduced nucleophilicity of the sulfur in the sulfoxide, leads to the formation of the sulfone.

Nucleophilic Displacement of the Methylthio Group

The methylthio group in this compound is generally a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, its displacement can be achieved under certain conditions, particularly after oxidation to the more labile methylsulfinyl or methylsulfonyl groups.

Direct displacement of the unoxidized methylthio group has been observed in related pyrimidine systems. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group can be displaced by strong nucleophiles such as cyanide and methoxide ions. rsc.org This suggests that with potent nucleophiles, direct substitution at the 4-position of this compound to displace the methylthio group is a feasible, albeit likely challenging, transformation.

More commonly, the methylthio group is first oxidized to the methylsulfonyl group (-SO2Me). The methylsulfonyl group is an excellent leaving group, and the resulting 2,5-dichloro-4-(methylsulfonyl)pyrimidine is highly susceptible to nucleophilic attack at the 4-position. A wide range of nucleophiles, including amines, can readily displace the methylsulfinate anion.

Research on the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine has shown that chemoselective SNAr reactions can be achieved. rsc.org In the presence of weak bases, anilines and secondary aliphatic amines tend to selectively displace a chloride group. However, deprotonated anilines and their carbonyl derivatives, as well as sterically and electronically unbiased primary aliphatic amines, selectively displace the sulfone group. rsc.orgrochester.edu This highlights the nuanced reactivity of such pyrimidine systems, where the choice of nucleophile and reaction conditions can direct the regiochemical outcome.

Table 2: Nucleophilic Displacement of Methylthio and Methylsulfonyl Groups in Dichloropyrimidines | Substrate | Nucleophile | Base | Solvent | Product | |---|---|---|---|---| | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaCN | Dimethyl sulfoxide | Displacement of -SMe with -CN | | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | NaOMe (excess) | Methanol | Displacement of -SMe with -OMe and -Cl with -OMe | | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary aliphatic amines | - | - | Selective displacement of -SO2Me | | 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Deprotonated anilines | - | - | Selective displacement of -SO2Me |

The data for the first two entries are from a closely related pyrimidine derivative, while the last two entries describe the reactivity of an analogous sulfonylpyrimidine.

The mechanism for the nucleophilic displacement of the methylsulfonyl group follows the general SNAr pathway. The nucleophile attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms and the chloro and methylsulfonyl substituents. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The subsequent departure of the stable methylsulfinate anion as the leaving group yields the final substitution product. The high lability of the methylsulfonyl group is attributed to the stability of the departing methylsulfinate anion.

2,5 Dichloro 4 Methylthio Pyrimidine As a Strategic Synthetic Intermediate

Precursor for Advanced Pyrimidine (B1678525) Derivatives

The chloro substituents on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, which is a primary pathway for the elaboration of this scaffold. The reactivity of chloro-substituents on the pyrimidine ring is highly dependent on their position. In general, the order of reactivity towards nucleophilic attack is C4 > C2 » C5. acs.org

For 2,5-dichloro-4-(methylthio)pyrimidine, the chlorine atom at the C4 position is significantly more activated by the electron-withdrawing ring nitrogen atoms than the chlorine at the C5 position. This differential reactivity allows for the selective substitution at C4 with a wide range of nucleophiles while leaving the C5-chloro and C2-methylthio groups intact. This regioselectivity is crucial for the controlled, stepwise synthesis of advanced pyrimidine derivatives.

Common nucleophiles used in these transformations include amines, alcohols, and thiols, leading to the corresponding aminated, etherified, or thioetherified pyrimidine derivatives. For instance, reaction with primary or secondary amines would yield N-substituted 4-aminopyrimidines, while reaction with sodium alkoxides would produce 4-alkoxypyrimidines.

Table 1: Prospective Selective Nucleophilic Substitution Reactions at C4

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Amine | Piperidine | 4-(Piperidin-1-yl)-2-(methylthio)-5-chloropyrimidine |

| Alkoxide | Sodium Methoxide | 4-Methoxy-2-(methylthio)-5-chloropyrimidine |

| Thiolate | Sodium Thiophenoxide | 4-(Phenylthio)-2-(methylthio)-5-chloropyrimidine |

The less reactive C5-chloro group can be substituted under more forcing conditions or, more commonly, via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which are less sensitive to the electronic state of the carbon-halogen bond. acs.org This orthogonal reactivity allows for a second, different substituent to be introduced at the C5 position, providing access to a diverse library of 2,4,5-trisubstituted pyrimidines.

Role in the Construction of Fused Heterocyclic Systems

Dihalopyrimidines are frequently employed as precursors for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. rsc.orgresearchgate.net This is typically achieved by reacting the dihalopyrimidine with a dinucleophile, which can form two new bonds to the pyrimidine core, resulting in ring closure.

In the case of this compound, its structure offers a pathway to synthesize fused systems such as pyrrolo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines, which are scaffolds of significant biological importance. A typical strategy would involve:

Initial Nucleophilic Substitution: A dinucleophile, such as an amino alcohol or an amino thiol, would first react selectively at the more electrophilic C4 position.

Intramolecular Cyclization: The second nucleophilic group of the tethered substituent would then undergo an intramolecular reaction to displace the chlorine at the C5 position, closing the new ring.

While intramolecular SNAr at C5 is generally difficult, this cyclization step can often be facilitated by using a strong base or by converting the C5-Cl into a more reactive group for palladium-catalyzed intramolecular coupling reactions. This approach allows for the construction of bicyclic heteroaromatic systems that are difficult to access through other means.

Utilization in Multi-Step Organic Synthesis Schemes

The true value of a synthetic intermediate is demonstrated in its application within multi-step synthesis plans to create complex target molecules. mit.eduvapourtec.com The varied reactivity of the functional groups in this compound makes it an ideal candidate for such schemes, allowing for sequential and controlled modifications.

A hypothetical multi-step synthesis could leverage the compound as follows:

First Diversification Point (C4): Selective SNAr at the C4 position with a desired nucleophile (e.g., an amine) to install a key fragment of the target molecule.

Second Diversification Point (C5): A palladium-catalyzed Suzuki coupling at the C5 position to introduce an aryl or heteroaryl group.

Third Diversification Point (C2): The methylthio group at the C2 position can be oxidized to a methylsulfinyl or methylsulfonyl group. The resulting sulfone is an excellent leaving group and can be displaced by another nucleophile.

This stepwise approach provides three distinct points for modification, enabling the synthesis of a complex and highly decorated pyrimidine core from a single, versatile starting material. This strategy is highly convergent and allows for the late-stage introduction of diverse functionalities, which is a significant advantage in areas like drug discovery. trine.edu

Versatility as a Building Block for Complex Molecular Architectures

A versatile building block in organic synthesis is a molecule that offers multiple, predictably reactive sites that can be addressed independently to build up molecular complexity. rsc.orgmdpi.com this compound fits this description perfectly due to the orthogonal nature of its functional groups.

The versatility stems from:

Hierarchical Reactivity of Halogens: The C4-Cl is highly susceptible to SNAr, while the C5-Cl is largely inert to these conditions but reactive in cross-coupling reactions. This allows for selective, stepwise functionalization.

Modifiable Sulfur Moiety: The C2-methylthio group is stable under many reaction conditions used to modify the C4 and C5 positions. However, it can be intentionally activated through oxidation to a sulfone, turning it into a leaving group for a third substitution step.

Structural Scaffolding: The central pyrimidine ring acts as a rigid scaffold, holding the substituents in a well-defined spatial arrangement, which is crucial for designing molecules that interact with biological targets like enzymes or receptors. enamine.net

This combination of features allows chemists to use this compound to construct complex molecular architectures with a high degree of control over the final structure. mdpi.com

Table 2: Summary of Functional Group Reactivity

| Functional Group | Position | Primary Reactivity | Potential Transformations |

|---|---|---|---|

| Chloro | C4 | Nucleophilic Aromatic Substitution (SNAr) | Displacement by N, O, S nucleophiles |

| Chloro | C5 | Palladium-Catalyzed Cross-Coupling | Suzuki, Stille, Sonogashira, Buchwald-Hartwig reactions |

| Methylthio | C2 | Oxidation | Oxidation to sulfone, followed by nucleophilic substitution |

Derivatization Strategies for 2,5 Dichloro 4 Methylthio Pyrimidine

Selective Functionalization at Dichloro Positions

The chlorine atoms at the C2 and C5 positions of the pyrimidine (B1678525) ring exhibit distinct reactivities, which can be exploited for selective functionalization. This selectivity is governed by the electronic properties of the pyrimidine ring, the nature of the attacking reagent, and the specific reaction conditions employed.

Generally, in nucleophilic aromatic substitution (SNAr) reactions on pyrimidine systems, the reactivity of halogens follows the order C4(6) > C2 >> C5. beilstein-journals.org This hierarchy is attributed to the electron-deficient nature of the pyrimidine ring, which is most pronounced at the C2, C4, and C6 positions due to the inductive effect of the two nitrogen atoms. The C5 position is significantly less activated. For 2,5-dichloro-4-(methylthio)pyrimidine, this suggests that the C2-chloro is more susceptible to nucleophilic attack than the C5-chloro. However, the regioselectivity can be highly sensitive to the substituents on the ring and the nature of the nucleophile. For instance, while many nucleophiles preferentially attack the C4/C6 positions in dichloropyrimidines, certain tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in 5-substituted-2,4-dichloropyrimidines. masterorganicchemistry.comnih.gov

Transition-metal-catalyzed cross-coupling reactions offer a powerful alternative for C–C and C-heteroatom bond formation with tunable selectivity. While Suzuki and Stille couplings on 2,4-dichloropyrimidines often show a strong preference for the C4 position, Sonogashira reactions may exhibit less differentiation between the C2 and C4 positions. beilstein-journals.org Research on 2,5-dichloropyrimidine (B52856) has demonstrated that selectivity can be controlled by the catalytic system. Conventionally, cross-coupling reactions favor the C2 position adjacent to a nitrogen atom. However, unprecedented C5-selective Suzuki coupling has been achieved using ligand-free "Jeffery" conditions, highlighting the ability to invert the typical site preference. nih.gov This ligand-free approach provides a valuable tool for functionalizing the less reactive C5 position.

Table 1: Regioselectivity in Reactions of Dichloropyrimidines

| Reaction Type | Substrate Example | Position of Primary Reaction | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| SNAr | 2,4-Dichloropyrimidine | C4 (major) | Neutral N-nucleophiles | beilstein-journals.org |

| SNAr | 5-Substituted-2,4-dichloropyrimidine | C2 | Tertiary amine nucleophiles | masterorganicchemistry.com |

| Suzuki Coupling | 2,4-Dichloropyrimidine | C4 | Pd-based catalysts | beilstein-journals.org |

| Suzuki Coupling | 2,5-Dichloropyrimidine | C5 | Ligand-free "Jeffery" conditions | nih.gov |

| C-S Coupling | 2,4-Dichloropyrimidine | C2 | Pd(II)/bulky NHC ligand | mdpi.comresearchgate.net |

Targeted Modifications of the Methylthio Group

The methylthio (-SMe) group at the C4 position provides another avenue for derivatization. While the C-S bond is generally more stable than the C-Cl bonds on the ring, the sulfur atom can undergo specific chemical transformations, most notably oxidation.

The methylthio group is significantly less reactive as a leaving group in SNAr reactions compared to chlorine. organic-chemistry.orgorganic-chemistry.org However, its reactivity can be dramatically enhanced through oxidation. The thioether can be selectively oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxomonosulfate (Oxone®). beilstein-journals.org The oxidation state can often be controlled by the stoichiometry of the oxidant and the reaction conditions; for instance, using one equivalent of oxidant tends to yield the sulfoxide (B87167), while an excess favors the formation of the sulfone. beilstein-journals.org

The resulting methylsulfonyl group is an excellent leaving group, often displaying higher reactivity in SNAr reactions than a chlorine atom. This transformation effectively activates the C4 position for substitution by a wide range of nucleophiles. This strategy allows for the introduction of substituents at C4 after the chloro positions have been functionalized or in cases where direct displacement of the methylthio group is not feasible.

Table 2: Common Reagents for Thioether Oxidation

| Reagent | Abbreviation | Typical Transformation | Reference |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Thioether to Sulfoxide/Sulfone | |

| Potassium peroxomonosulfate | Oxone® | Thioether to Sulfoxide/Sulfone | |

| Hydrogen Peroxide | H₂O₂ | Thioether to Sulfoxide/Sulfone | beilstein-journals.org |

Sequential Derivatization Approaches for Differential Substitutions

The distinct reactivity of the C2-chloro, C5-chloro, and C4-methylthio (or its oxidized forms) groups enables the stepwise and selective introduction of different functionalities onto the pyrimidine scaffold. This sequential approach is fundamental for creating complex, asymmetrically substituted molecules.

A typical strategy would proceed as follows:

First Substitution (most reactive site): The initial reaction targets the most labile position. Based on general reactivity principles, this would be the C2-chloro group via an SNAr reaction with a chosen nucleophile (Nu¹). Alternatively, a C2-selective cross-coupling could be employed. beilstein-journals.orgmdpi.com

Second Substitution: The second reaction would target the remaining C5-chloro position. This could be achieved through a different type of reaction, for example, a C5-selective, ligand-free Suzuki coupling to introduce a second, different group (Nu²). nih.gov

Modification and Substitution at C4: Finally, the C4-methylthio group can be addressed. The thioether is oxidized to the highly reactive methylsulfonyl group. This newly activated position can then undergo a third substitution with nucleophile Nu³, completing the differential functionalization of the pyrimidine core.

This stepwise methodology allows for the synthesis of trisubstituted pyrimidines where the substituents at positions 2, 5, and 4 are all different, providing a high degree of molecular diversity from a single starting material.

Catalyst Systems for Selective Bond Formations

Catalysis, particularly with transition metals, is indispensable for the selective derivatization of this compound, especially for forming C-C and C-N bonds that are difficult to achieve via traditional SNAr chemistry. Palladium-based catalysts are the most prominent in this context.

The regioselectivity of cross-coupling reactions is often dictated by the choice of ligand coordinated to the palladium center. For instance, in the functionalization of dihalopyrimidines, bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely promote C2-selective C-S cross-coupling, a reversal of the more common C4 selectivity. mdpi.comresearchgate.net In contrast, certain phosphine (B1218219) ligands in conjunction with a palladium source may favor reaction at other sites. beilstein-journals.org

An intriguing development is the use of ligand-free conditions. So-called "Jeffery" conditions, which often involve a palladium source in the presence of a phase-transfer catalyst like a tetraalkylammonium salt, can promote unprecedented C5-selectivity in the Suzuki coupling of 2,5-dichloropyrimidine. nih.gov This method avoids the cost and complexity of specialized ligands and provides a unique pathway to functionalize the otherwise less reactive C5 position. The choice of catalyst system is therefore a critical parameter that can be tuned to direct the reaction to a specific chlorine atom, enabling highly controlled and selective bond formations.

Table 3: Examples of Catalyst Systems for Pyrimidine Functionalization

| Catalyst System | Reaction Type | Target Position | Key Feature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / dppb | Amination | C4 (on 6-aryl-2,4-dichloropyrimidine) | High C4 regioselectivity | beilstein-journals.org |

| Pd(II) / Bulky NHC | C-S Coupling | C2 (on 2,4-dichloropyrimidine) | Atypical C2 selectivity | researchgate.net |

| Pd(OAc)₂ / PPh₃ | Suzuki Coupling | C5 (on 2,5-dihalopyrimidine) | C5-selective under ligand-free conditions | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | C4/C5 (on dihalopyrimidine) | C-C alkyne bond formation | masterorganicchemistry.com (related system) |

Protecting Group Strategies in Complex Derivatizations

In multi-step syntheses involving the derivatization of this compound, protecting groups are essential for achieving the desired outcome. When nucleophiles bearing other reactive functional groups (e.g., amines, hydroxyls, carboxylic acids) are introduced, these groups may need to be temporarily masked to prevent unwanted side reactions during subsequent functionalization steps at other positions on the pyrimidine ring.

The choice of protecting group is dictated by its stability to the conditions of the subsequent reaction steps and the ability to be removed selectively without affecting the newly formed bonds or other parts of the molecule. This concept is known as orthogonal protection.

Common protecting groups for amines include tert-butoxycarbonyl (Boc), which is acid-labile, and benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. Hydroxyl groups are frequently protected as silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), which can be cleaved with fluoride (B91410) ions.

For example, if an amino-alcohol is used as a nucleophile to displace the C2-chloro, both the amino and hydroxyl groups might need protection. The amine could be protected with a Boc group, and the alcohol with a TBDMS ether. After the SNAr reaction, a subsequent cross-coupling at C5 could be performed. Following this, the protecting groups can be removed sequentially under specific conditions to unmask the reactive functionalities as needed for the final molecular design. The strategic use of protecting groups thus adds a critical layer of control, enabling the construction of highly complex and polyfunctional pyrimidine derivatives.

Computational Chemistry Studies on 2,5 Dichloro 4 Methylthio Pyrimidine and Its Derivatives

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of pyrimidine (B1678525) derivatives are fundamentally governed by their molecular orbital (MO) configurations. nih.gov Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to analyze these properties. nih.gov A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov

For substituted pyrimidines, the distribution of HOMO and LUMO orbitals is heavily influenced by the nature and position of the substituents. In many pyrimidine compounds, the HOMO is often localized on the pyrimidine ring itself, while the LUMO may be distributed over substituents, especially those with electron-withdrawing capabilities. nih.gov The presence of chloro and methylthio groups on the pyrimidine ring of 2,5-Dichloro-4-(methylthio)pyrimidine will significantly modulate its electronic properties. The chlorine atoms, being electronegative, and the sulfur atom in the methylthio group, with its lone pairs, will influence the electron density distribution and the energies of the frontier orbitals.

Computational studies on similar molecules, such as 4-methyl-2-(methylthio)pyrimidine, have shown how DFT methods can be used to calculate the energies of these frontier orbitals and visualize their spatial distribution. nih.gov Such analyses for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.65 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.20 |

| Global Hardness (η) | 2.83 |

| Chemical Potential (μ) | -4.03 |

| Electrophilicity Index (ω) | 2.87 |

Note: These values are illustrative and would need to be calculated using appropriate quantum chemical methods.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface (PES) of a reaction, it is possible to identify the most probable reaction pathways, locate transition states (TS), and calculate activation energies. This is particularly useful for understanding the regioselectivity and kinetics of reactions involving substituted pyrimidines.

For this compound, a primary area of interest is nucleophilic aromatic substitution (SNAr). The two chlorine atoms at positions 2 and 5 are potential leaving groups. Computational modeling can predict which position is more susceptible to nucleophilic attack. This involves calculating the energy barriers for the formation of the Meisenheimer-type intermediates for substitution at each position. The stability of these intermediates, which can be assessed computationally, often dictates the regioselectivity of the reaction. rsc.org

Transition state theory is central to this analysis. A transition state is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path from reactants to products. Locating the TS geometry and calculating its energy relative to the reactants provides the activation energy, which is crucial for determining the reaction rate. Frequency calculations are performed on the optimized TS structure to confirm its nature; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in modeling the reaction of this compound with a nucleophile like an amine or an alkoxide, DFT calculations can be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of each species to construct a reaction energy profile.

Analyze the electronic structure of the transition state to understand the bonding changes occurring during the reaction.

Such studies have been performed for related chloropyrimidine systems, providing insights into their reactivity patterns. rsc.org

Conformation Analysis and Energetics of Substituted Pyrimidines

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. For this compound, a key conformational feature is the orientation of the methylthio group relative to the pyrimidine ring. Rotation around the C4-S bond can lead to different conformers with varying energies.

Conformational analysis involves systematically exploring the potential energy surface with respect to the rotation of single bonds (dihedral angles). Computational methods can be used to calculate the energy of the molecule as a function of these rotations, allowing for the identification of stable conformers (energy minima) and the energy barriers separating them (rotational barriers).

Semi-empirical methods like AM1 and PM3, as well as more rigorous DFT and ab initio methods, can be employed for conformational analysis. researchgate.net For the methylthio group in this compound, computational scans of the C(5)-C(4)-S-C(methyl) dihedral angle would reveal the preferred orientation of the methyl group. This orientation will be influenced by steric interactions with the adjacent chlorine atom at position 5 and electronic effects involving the lone pairs on the sulfur atom and the π-system of the pyrimidine ring.

The relative energies of the different conformers determine their population at a given temperature according to the Boltzmann distribution. Understanding the conformational preferences is important as different conformers may exhibit different reactivities or spectroscopic signatures.

Quantum Chemical Descriptors for Reactivity Prediction

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. ijcce.ac.ir

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These global descriptors provide a general overview of the molecule's reactivity. For more detailed predictions, local reactivity descriptors derived from Fukui functions are used. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes. It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Modes, UV-Vis Electronic Transitions)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. rsc.org Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used within a DFT framework to calculate the isotropic magnetic shielding constants for each nucleus. numberanalytics.com These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. numberanalytics.com For this compound, theoretical calculations would predict the chemical shifts for the pyrimidine proton, the methyl protons, and the distinct carbon atoms in the ring and the methylthio group.

IR Vibrational Modes: Theoretical frequency calculations can predict the infrared (IR) spectrum of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies often need to be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and modes of vibration, such as C-H stretching, C=N stretching, and C-Cl stretching. nih.gov

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the excitation energies for transitions from the ground state to various excited states. nih.gov From these calculations, one can obtain the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. nih.gov For this compound, TD-DFT calculations would predict the electronic transitions, likely corresponding to π→π* and n→π* transitions within the pyrimidine ring, and how they are affected by the chloro and methylthio substituents. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | δ (H6) | 7.5 - 8.0 ppm |

| δ (SCH₃) | 2.5 - 3.0 ppm | |

| ¹³C NMR | δ (C2) | 160 - 165 ppm |

| δ (C4) | 170 - 175 ppm | |

| δ (C5) | 115 - 120 ppm | |

| δ (C6) | 130 - 135 ppm | |

| δ (SCH₃) | 15 - 20 ppm | |

| IR | ν (C-H stretch) | ~3100 cm⁻¹ |

| ν (C=N stretch) | 1550 - 1600 cm⁻¹ | |

| ν (C-Cl stretch) | 700 - 800 cm⁻¹ | |

| UV-Vis | λmax (π→π) | 250 - 280 nm |

| λmax (n→π) | 300 - 330 nm |

Note: These are estimated values based on typical ranges for similar structures and would require specific calculations for confirmation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge placed at that point. researchgate.net

MEP maps are typically visualized by plotting the MEP values on the molecule's electron density surface. researchgate.net Different colors are used to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The regions around the hydrogen atoms of the methyl group and potentially the carbon atoms attached to the electronegative chlorine atoms would show positive potential (blue). The MEP provides a visual representation of the molecule's reactivity, highlighting the sites most likely to engage in intermolecular interactions. mdpi.com

In addition to MEP, charge distribution analysis can be performed using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods partition the total electron density among the atoms in the molecule, providing calculated atomic charges. This information further clarifies the electronic effects of the substituents and helps to rationalize the molecule's reactivity and polarity.

Structure Activity Relationship Sar Studies of 2,5 Dichloro 4 Methylthio Pyrimidine Derivatives

Systematic Modification and Correlation with Chemical Functionality

The chlorine atoms can be substituted with various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. The reactivity of the two chlorine atoms can differ, potentially allowing for regioselective modifications. For instance, the C4-chloro substituent in similar pyrimidine (B1678525) systems is often more susceptible to nucleophilic attack than the C2-chloro substituent. This differential reactivity can be exploited to introduce a diverse range of substituents.

The methylthio group at the C4 position can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. Furthermore, the methyl group of the methylthio moiety can be replaced with other alkyl or aryl groups to explore steric and lipophilic effects.

A hypothetical series of derivatives and their potential impact on chemical functionality are presented in Table 1.

Table 1: Hypothetical Modifications of 2,5-Dichloro-4-(methylthio)pyrimidine and Their Potential Functional Impact

| Modification Site | Substituent | Potential Impact on Chemical Functionality |

| C2-Position | -NH2 | Introduction of a hydrogen bond donor, potentially increasing solubility and offering new interaction points. |

| -OCH3 | Alteration of electronic properties and lipophilicity. | |

| C5-Position | -F | Introduction of a small, highly electronegative atom, potentially influencing metabolic stability and binding affinity. |

| -CN | Introduction of a strong electron-withdrawing group and a potential hydrogen bond acceptor. | |

| C4-Position | -S(O)CH3 | Increased polarity and hydrogen bonding capacity. |

| -SCH2Ph | Increased lipophilicity and potential for π-stacking interactions. |

Influence of Substituent Effects (Electronic and Steric) on Pyrimidine Core Properties

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density of the pyrimidine ring. For example, replacing a chlorine atom with an amino group (an EDG) would increase the electron density of the ring, potentially affecting its reactivity and the pKa of the nitrogen atoms. Conversely, introducing a nitro group (an EWG) would decrease the electron density. These electronic perturbations can influence the strength of interactions with biological targets.

Steric Effects: The size and shape of the substituents play a crucial role in determining the molecule's conformation and its ability to fit into a binding pocket. Bulky substituents can create steric hindrance, which may either be detrimental, by preventing optimal binding, or beneficial, by locking the molecule into a more active conformation or improving selectivity. The interplay between steric and electronic effects is critical in fine-tuning the properties of the derivatives. For instance, a bulky yet electron-donating group might have a different effect compared to a small, electron-withdrawing one at the same position.

Design Principles for Novel Pyrimidine Scaffolds via Derivatization

The design of novel pyrimidine scaffolds based on this compound is guided by several key principles aimed at optimizing molecular properties. These principles include scaffold hopping, isosteric replacement, and fragment-based design.

Scaffold hopping involves replacing the core pyrimidine structure with a different, but functionally equivalent, heterocyclic system while retaining key substituent interactions. This can lead to the discovery of novel intellectual property and improved physicochemical properties.

Isosteric and bioisosteric replacement are common strategies where a functional group is replaced by another group with similar steric and electronic properties (isosteres) or that produces a similar biological response (bioisosteres). For example, a chloro group might be replaced by a trifluoromethyl group to modulate electronic properties and metabolic stability.

Fragment-based design can be employed by considering the different substituted regions of the pyrimidine core as individual fragments. By identifying fragments that contribute favorably to the desired properties, novel combinations can be designed to create more potent and selective molecules.

Exploration of Substituent Diversity and its Impact on Molecular Characteristics

A systematic exploration of substituent diversity is essential to build a comprehensive SAR. This involves varying the size, lipophilicity, electronic nature, and hydrogen bonding capacity of the substituents at the C2, C5, and C4 positions. A diverse library of compounds allows for a more thorough understanding of the structural requirements for a desired chemical or biological effect.

The impact of this diversity on molecular characteristics can be significant. For example, increasing lipophilicity by introducing long alkyl chains might enhance membrane permeability but could also lead to issues with solubility and off-target effects. The introduction of polar functional groups can improve solubility and provide specific hydrogen bonding interactions.

Table 2 illustrates a hypothetical exploration of substituent diversity at the C2 position and its potential impact on key molecular characteristics.

Table 2: Hypothetical Impact of C2-Substituent Diversity on Molecular Characteristics

| C2-Substituent | Lipophilicity (cLogP) | Hydrogen Bond Donors/Acceptors | Predicted Aqueous Solubility |

| -Cl | High | 0/0 | Low |

| -NH2 | Moderate | 2/1 | Moderate |

| -OH | Moderate | 1/1 | Moderate-High |

| -OCH3 | High | 0/1 | Low |

| -c-propyl | High | 0/0 | Very Low |

Strategies for Lead Optimization through Structural Refinement

Key strategies for lead optimization include:

Fine-tuning of substituents: Making small, incremental changes to the lead structure to improve its properties. This could involve, for example, changing the position of a substituent on an aromatic ring attached to the pyrimidine core.

Introduction of conformational constraints: Incorporating rigid elements, such as rings or double bonds, to lock the molecule in a more active conformation. This can improve potency and selectivity.

Metabolic stabilization: Identifying and modifying metabolically labile sites within the molecule to improve its in vivo half-life. This might involve replacing a metabolically susceptible hydrogen atom with a fluorine atom or a methyl group.

Modulation of physicochemical properties: Adjusting properties such as solubility, lipophilicity, and pKa to achieve a desirable pharmacokinetic profile.

Through a cyclical process of design, synthesis, and testing, these optimization strategies can lead to the development of a candidate molecule with a superior balance of properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-4-(methylthio)pyrimidine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or chlorination of precursor pyrimidines. For example, chlorination of 4-(methylthio)pyrimidine derivatives using POCl₃ or PCl₃ at 80–100°C under reflux achieves selective substitution at positions 2 and 5 . Optimize stoichiometry (e.g., 1:3 molar ratio of precursor to chlorinating agent) and reaction time (6–12 hours) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound .

- Data Note : Yields typically range from 60% to 85% under controlled conditions .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylthio group at position 4: δ ~2.5 ppm for S-CH₃ protons) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

- FT-IR : Identify key functional groups (e.g., C-Cl stretching at 550–600 cm⁻¹) .

- Data Contradiction : Discrepancies in melting points (e.g., 116–120°C vs. literature 164–166°C) may arise from polymorphic forms; use differential scanning calorimetry (DSC) to resolve .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the methylthio group .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to R-phrases R36/37/38 (irritant) and R43 (sensitization risk) .

- Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory reactivity data in nucleophilic substitutions?

- Methodology :

- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates (e.g., mono-chlorinated species) .

- Isotopic Labeling : Use ³⁵S-labeled methylthio groups to trace regioselectivity in substitution reactions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways .

- Case Study : Substituent effects (e.g., methylthio vs. methoxy groups) alter electron density on the pyrimidine ring, directing nucleophilic attack to specific positions .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodology :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine ).

- Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in ¹³C NMR interpretations .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Q. What strategies mitigate inconsistencies in reported biological activity (e.g., enzyme inhibition)?

- Methodology :

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects .

- Metabolic Stability Assays : Incubate with liver microsomes to assess degradation pathways (e.g., oxidation of methylthio groups) .

- Structural Modifications : Compare with derivatives (e.g., ethylthio or propylthio analogs) to isolate pharmacophore contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.